molecular formula C24H28N2O2 B2789960 N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2201431-01-6

N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2789960
CAS RN: 2201431-01-6
M. Wt: 376.5
InChI Key: IHSYEKOTQFEHDD-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones in the body. By blocking this enzyme, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate the release of insulin and lower blood sugar levels.

Mechanism of Action

N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors work by blocking the enzyme dipeptidyl peptidase-4 (this compound), which breaks down incretin hormones in the body. By blocking this enzyme, this compound inhibitors increase the levels of incretin hormones, which in turn stimulate the release of insulin and lower blood sugar levels.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects on the body. They increase the levels of incretin hormones, which stimulate the release of insulin and lower blood sugar levels. They also reduce the levels of glucagon, a hormone that raises blood sugar levels. In addition, this compound inhibitors have been shown to improve beta-cell function, reduce inflammation, and improve endothelial function.

Advantages and Limitations for Lab Experiments

N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have several advantages for lab experiments. They are well-tolerated and have a low risk of hypoglycemia, making them suitable for long-term studies. They are also easy to administer and have a predictable pharmacokinetic profile. However, this compound inhibitors have some limitations for lab experiments. They may not be effective in all patients with type 2 diabetes, and they may have different effects in different populations.

Future Directions

There are several future directions for the study of N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors. One area of research is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of this compound inhibitors on cardiovascular outcomes and mortality. In addition, there is ongoing research into the use of this compound inhibitors in the treatment of other diseases, such as obesity and non-alcoholic fatty liver disease.

Synthesis Methods

The synthesis of N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the phenyl and methyl groups. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have been extensively studied in the treatment of type 2 diabetes. Several clinical trials have shown that these medications are effective in lowering blood sugar levels and improving glycemic control in patients with the disease. In addition, this compound inhibitors have been shown to be well-tolerated and have a low risk of hypoglycemia.

properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-4-22(27)26-14-12-24(13-15-26,21-8-6-5-7-9-21)23(28)25-17-20-11-10-18(2)16-19(20)3/h4-11,16H,1,12-15,17H2,2-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYEKOTQFEHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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